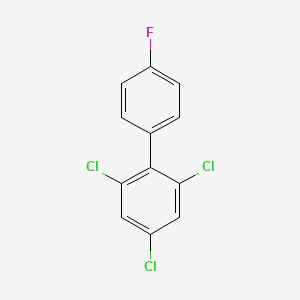

4'-Fluoro-2,4,6-trichlorobiphenyl

CAS No.: 876009-92-6

Cat. No.: VC3276653

Molecular Formula: C12H6Cl3F

Molecular Weight: 275.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876009-92-6 |

|---|---|

| Molecular Formula | C12H6Cl3F |

| Molecular Weight | 275.5 g/mol |

| IUPAC Name | 1,3,5-trichloro-2-(4-fluorophenyl)benzene |

| Standard InChI | InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H |

| Standard InChI Key | MJYUOSFVMTVESC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F |

Introduction

Chemical Identifiers and Physical Properties

Chemical Identifiers and Nomenclature

4'-Fluoro-2,4,6-trichlorobiphenyl is precisely identified through various chemical naming systems and registry numbers. The table below summarizes these key identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 876009-92-6 |

| Molecular Formula | C12H6Cl3F |

| IUPAC Name | 1,3,5-trichloro-2-(4-fluorophenyl)benzene |

| Standard InChI | InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H |

| Standard InChIKey | MJYUOSFVMTVESC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F |

| PubChem Compound ID | 53425879 |

Synthesis and Chemical Reactions

Chemical Reactivity

The reactivity patterns of 4'-Fluoro-2,4,6-trichlorobiphenyl are influenced by the positions of chlorine and fluorine substituents on the biphenyl rings. Key aspects of its chemical reactivity include:

-

Electrophilic aromatic substitution: The presence of halogens affects the electron density of the aromatic rings, likely decreasing reactivity toward electrophilic substitution.

-

Nucleophilic aromatic substitution: The fluorine atom may be susceptible to nucleophilic attack under certain conditions.

-

Reductive dehalogenation: Under reducing conditions, the compound may undergo sequential loss of halogen atoms.

-

Photochemical reactions: Exposure to UV light may induce photodegradation or rearrangement reactions.

Applications and Research Significance

Analytical Chemistry Applications

4'-Fluoro-2,4,6-trichlorobiphenyl serves as a valuable reference material in analytical chemistry. Its well-defined structure and composition make it useful for:

-

Chromatographic standardization and method development

-

Mass spectrometry reference

-

Analytical method validation for environmental monitoring

-

Quantitative analysis of environmental samples

Environmental and Toxicological Research

The compound has significant applications in environmental research, particularly in studies concerning halogenated organic pollutants. Its unique properties make it useful for:

-

Understanding the mechanisms of action of similar compounds

-

Studying the environmental fate and transport of halogenated biphenyls

-

Investigating structure-activity relationships in toxicological studies

-

Developing strategies to mitigate the environmental impacts of similar compounds

The replacement of a chlorine atom with fluorine in this molecule provides scientists with an opportunity to study how this structural modification affects biological interactions, environmental persistence, and degradation pathways compared to traditional PCBs.

Environmental Fate and Toxicology

Toxicological Considerations

-

Potential to cause damage to organs through prolonged or repeated exposure

-

Skin and eye irritation

-

Effects on liver function

-

Changes in blood composition

-

Neurological effects including headache, dizziness, and memory impairment

It should be noted that these effects are documented for related compounds, and the specific toxicological profile of 4'-Fluoro-2,4,6-trichlorobiphenyl may differ due to the fluorine substitution.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Halogenated Biphenyls

4'-Fluoro-2,4,6-trichlorobiphenyl differs from other chlorinated biphenyls by the presence of a fluorine atom at the 4' position. Table 3 compares this compound with structurally related biphenyls:

Structure-Activity Relationships

The position and nature of halogen substituents on the biphenyl skeleton significantly influence the physical, chemical, and biological properties of these compounds. The fluorine substitution in 4'-Fluoro-2,4,6-trichlorobiphenyl likely affects:

-

Electronic distribution across the molecule

-

Metabolic stability and degradation pathways

-

Receptor binding characteristics

-

Environmental partitioning behavior

Comparative studies of these structurally related compounds would provide valuable insights into structure-activity relationships and help predict environmental and health impacts based on structural features.

Analytical Methods for Detection and Quantification

Chromatographic Methods

Gas chromatography (GC) coupled with various detection methods is commonly used for the analysis of halogenated biphenyls. For 4'-Fluoro-2,4,6-trichlorobiphenyl, appropriate analytical approaches might include:

-

GC-MS (Gas Chromatography-Mass Spectrometry)

-

GC-ECD (Gas Chromatography with Electron Capture Detection)

-

HPLC (High-Performance Liquid Chromatography)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume